Flumetasona

Descripción general

Descripción

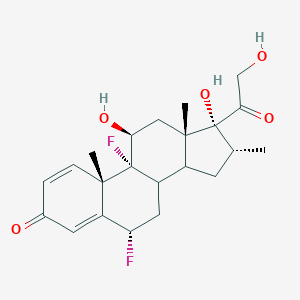

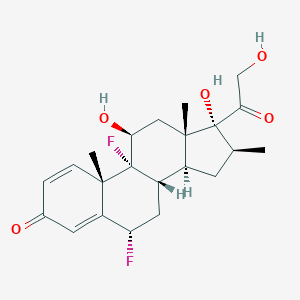

Flumethasone, also known as Flumetasone, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester .

Synthesis Analysis

Flumethasone can be analyzed using various methods such as Thin-Layer Chromatography (TLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods have been used for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .Molecular Structure Analysis

The molecular formula of Flumethasone is C22H28F2O5. It has an average mass of 410.452 Da and a monoisotopic mass of 410.190491 Da .Chemical Reactions Analysis

Flumethasone can be analyzed using innovative TLC methods and new UHPLC methods. These methods have been used for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .Physical And Chemical Properties Analysis

Flumethasone has a molecular formula of C22H28F2O5 and a molecular weight of 410.45. It is a solid substance that is soluble in DMSO at 70 mg/mL .Aplicaciones Científicas De Investigación

Dermatología

Flumetasona es un corticosteroide que se utiliza para tratar diversas afecciones de la piel. Tiene propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras . Se usa en el tratamiento de afecciones como la dermatitis de contacto, la dermatitis atópica, el eccema, la psoriasis y la dermatitis del pañal .

Análisis farmacéutico

This compound se utiliza en el análisis farmacéutico, particularmente en la evaluación simultánea del pivalato de this compound (FP) y el clioquinol (CL) en sus combinaciones en formulaciones de gotas para los oídos o en presencia de un conservante de fenoxietanol (PEP) en sus formulaciones de crema . Se han presentado dos nuevos métodos de separación para este fin: un método cromatográfico en capa fina (TLC) y un método cromatográfico líquido de ultra alto rendimiento (UHPLC) .

Tratamiento de la dermatitis atópica

This compound se usa en combinación con otros medicamentos como la neomicina para tratar la dermatitis atópica . Esta combinación se usa tanto para la dermatitis atópica general como para la dermatitis atópica del conducto auditivo externo .

Tratamiento de la costra láctea

La costra láctea, una afección común en los bebés, se puede tratar con una combinación de this compound y Neomicina .

Tratamiento de la dermatosis

This compound se usa en combinación con Clioquinol para tratar la dermatosis . Dermatosis es un término general que describe las enfermedades de la piel.

Tratamiento del lupus eritematoso discoide (LED)

This compound, en combinación con Neomicina, se usa para tratar el lupus eritematoso discoide (LED), una afección crónica de la piel que se caracteriza por lesiones cutáneas inflamatorias y de tipo cicatrizal que pueden provocar cicatrices permanentes, pérdida de cabello e hiperpigmentación .

Tratamiento del eccema infantil

El eccema infantil, una afección que hace que la piel se enrojezca, pique y se inflame, se puede tratar con una combinación de this compound y Neomicina

Mecanismo De Acción

Target of Action

Flumethasone primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the flumethasone-receptor complex translocates to the nucleus, where it triggers a variety of genetic activations and repressions . This interaction results in anti-inflammatory, antipruritic, and vasoconstrictive effects .

Biochemical Pathways

The anti-inflammatory actions of flumethasone involve lipocortins , which are phospholipase A2 inhibitory proteins . These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting arachidonic acid . This inhibition results in a decrease in inflammation, exudation, and itching .

Result of Action

The molecular and cellular effects of flumethasone’s action include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, a lowering of lymphocyte concentrations, and the prevention of antigen-antibody binding . These effects result in the suppression of the immune response and the alleviation of inflammation .

Safety and Hazards

Direcciones Futuras

There are ongoing studies on Flumethasone, particularly on its analytical methods. For instance, novel separation methods have been presented for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .

Propiedades

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045365 | |

| Record name | Flumethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Flumethasone is a glucocorticoid receptor agonist. This complex binds to the nucleus causing a variety of genetic activation and repressions. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flumethasone binds to plasma transcortin, and it becomes active when it is not bound to transcortin. | |

| Record name | Flumethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2135-17-3 | |

| Record name | Flumetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2135-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002135173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR3CD8SX89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of flumethasone?

A1: Flumethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of flumethasone binding to the glucocorticoid receptor?

A2: Flumethasone binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, flumethasone can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does flumethasone's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of flumethasone consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of flumethasone, potentially impacting its efficacy. []

Q4: Does flumethasone interact with other drugs?

A4: Flumethasone can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering flumethasone.

Q5: What is the molecular formula and weight of flumethasone?

A5: The molecular formula of flumethasone is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for flumethasone?

A6: UV spectrophotometry is commonly employed for the detection and quantification of flumethasone. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of flumethasone in camels?

A7: In camels, flumethasone follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does flumethasone affect cortisol levels in camels?

A8: Flumethasone effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for flumethasone on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and flumethasone detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] Flumethasone residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of flumethasone been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that flumethasone effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for flumethasone's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of flumethasone?

A11: Several animal models have been employed to study various aspects of flumethasone. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of flumethasone?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of flumethasone in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of flumethasone?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of flumethasone in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of flumethasone in different formulations?

A14: Flumethasone is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does flumethasone compare to other glucocorticoids in terms of potency and efficacy?

A15: Flumethasone is considered a highly potent glucocorticoid. [, , ] In a study comparing flumethasone pivalate with other topical corticosteroids, flumethasone demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has flumethasone been used in combination with other drugs for therapeutic purposes?

A16: Yes, flumethasone has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)

![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B527214.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)